The compound 4-Phenylpiperazin-1-amine is a structural motif present in various pharmacologically active molecules. It is a versatile scaffold that has been incorporated into a wide range of compounds with diverse therapeutic applications. The pharmacological significance of 4-Phenylpiperazin-1-amine derivatives is attributed to their ability to interact with various receptors and transporters in the central nervous system, which makes them valuable in the treatment of neurological and psychiatric disorders.
In the field of neurology and psychiatry, 4-Phenylpiperazin-1-amine derivatives have been investigated for their antidepressant properties. Compounds designed to inhibit serotonin reuptake and antagonize 5-HT1A receptors have shown promise in preclinical models of depression, suggesting a rapid enhancement in serotoninergic neurotransmission and a potential for a faster onset of action in treating depression3. Additionally, arylpiperazine derivatives have been evaluated for their anxiolytic effects, with some compounds inducing significant effects comparable to known anxiolytics like Buspirone6.
The σ(1) receptor antagonists derived from 1-arylpyrazoles, which include a basic amine such as 4-Phenylpiperazin-1-amine, have demonstrated dose-dependent antinociceptive effects in neuropathic pain models, highlighting their potential application in pain management1.
A series of novel 4-Phenylpiperazin-1-amine derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activity, comparable to standard treatments. These findings, supported by molecular docking studies, suggest potential applications in the development of new antimicrobial agents5.
In drug development, understanding the metabolism of arylpiperazine derivatives is crucial. The in-vivo metabolism of 4-substituted arylpiperazines to 1-arylpiperazines, which are pharmacologically active, can significantly influence the therapeutic efficacy and safety profile of these compounds8. Moreover, phenylpiperazine derivatives have been studied as intestinal permeation enhancers, which could improve the oral bioavailability of macromolecular therapeutics7.
4-Phenylpiperazin-1-amine is synthesized from commercially available starting materials, primarily 1-phenylpiperazine. It is classified as an organic compound and more specifically as an amine due to the presence of an amino group (-NH2) attached to the piperazine ring. This compound is often studied for its pharmacological properties, including its role as a precursor in the synthesis of various bioactive molecules.
The synthesis of 4-Phenylpiperazin-1-amine can be achieved through several methods, with one notable approach involving the nitrosation of 1-phenylpiperazine followed by reduction. The general synthetic route includes:
Other synthetic strategies may involve the reaction of 1-phenylpiperazine with various aldehydes to form hydrazones, which can then be further modified to yield derivatives of 4-Phenylpiperazin-1-amine .
The molecular structure of 4-Phenylpiperazin-1-amine consists of a piperazine ring (a six-membered ring containing two nitrogen atoms) substituted at one position by a phenyl group. The molecular formula is , and its structure can be represented as follows:
X-ray crystallography studies have shown specific bond lengths and angles that characterize the piperazine and phenyl interactions, contributing to its three-dimensional conformation .
4-Phenylpiperazin-1-amine participates in various chemical reactions, primarily due to its nucleophilic amino group. Notable reactions include:
These reactions are critical for synthesizing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for compounds derived from 4-Phenylpiperazin-1-amine often involves interaction with neurotransmitter systems in the brain. For instance, some derivatives have been shown to act as selective serotonin reuptake inhibitors or antagonists at various receptor sites, influencing mood and anxiety levels.
Studies have demonstrated that certain derivatives exhibit significant biological activities, including anticonvulsant effects and inhibition of specific enzymes like adipose triglyceride lipase (ATGL) . The binding interactions within these biological systems are crucial for their therapeutic efficacy.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy reveal distinct chemical shifts corresponding to protons on the piperazine ring and phenyl group, aiding in structural elucidation .
4-Phenylpiperazin-1-amine serves as a versatile scaffold in medicinal chemistry. Its applications include:
4-Phenylpiperazin-1-amine is a nitrogen-containing heterocyclic compound characterized by a piperazine core substituted at the N-1 position with a phenyl group and at the N-4 position with an amino group. According to International Union of Pure and Applied Chemistry rules, the parent structure is piperazine, with the phenyl substituent designated at position 1 and the amine group at position 4, yielding the systematic name 4-Phenylpiperazin-1-amine. This nomenclature unambiguously defines the connectivity: the phenyl ring attaches directly to one piperazine nitrogen atom, while the primary amine functional group bonds to the opposite nitrogen atom in the six-membered ring. The molecular structure confers both basicity (from the amine and piperazine nitrogens) and aromatic character (from the phenyl substituent). The compound is registered under Chemical Abstracts Service Number 12762417 and PubChem Compound Identifier 12762417, providing standardized identifiers for chemical databases and regulatory frameworks [1].
Molecular Formula: C₁₀H₁₅N₃Molecular Weight: 177.25 grams per mole
Spectroscopic characterization provides definitive evidence for molecular structure:
Nuclear Magnetic Resonance Spectroscopy:1-Hydrogen Nuclear Magnetic Resonance (¹H NMR) and 13-Carbon Nuclear Magnetic Resonance (¹³C NMR) spectral assignments for structurally analogous phenylpiperazines reveal distinct patterns attributable to the core scaffold. The piperazine ring protons typically resonate between 2.5–3.5 parts per million, while phenyl ring protons appear as complex multiplets near 7.0–7.5 parts per million. The amino group protons (-NH₂) are observed as a broad singlet within 1.0–2.0 parts per million, subject to concentration and solvent effects. 13-Carbon Nuclear Magnetic Resonance spectra show characteristic signals for the piperazine carbons between 40–60 parts per million and aromatic carbons between 115–140 parts per million [3]. Advanced two-dimensional techniques such as Correlation Spectroscopy and Heteronuclear Correlation Spectroscopy enable unambiguous assignment of all proton and carbon signals.
Table 1: Theoretical 1-Hydrogen Nuclear Magnetic Resonance Chemical Shifts for 4-Phenylpiperazin-1-amine
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Piperazine -CH₂- (N1) | 2.70–2.90 | Multiplet |
Piperazine -CH₂- (N4) | 2.80–3.00 | Multiplet |
-NH₂ (N4) | ~1.80 | Broad Singlet |
Phenyl ortho-H | 6.85–6.95 | Multiplet |
Phenyl meta/para-H | 7.20–7.30 | Multiplet |
Infrared Spectroscopy:Fourier-Transform Infrared Spectroscopy of related phenylpiperazines shows prominent absorption bands attributable to N-H stretching (3200–3500 cm⁻¹), aliphatic C-H stretching (2850–3000 cm⁻¹), C-N stretching (1000–1300 cm⁻¹), and aromatic C=C bending (1450–1600 cm⁻¹). The primary amine exhibits characteristic N-H bending vibrations near 1600 cm⁻¹ and symmetric/asymmetric N-H stretching bands, distinguishing it from secondary amines [3].
Mass Spectrometry:Electron impact mass spectrometry typically yields a molecular ion peak at mass-to-charge ratio 177, corresponding to [C₁₀H₁₅N₃]⁺•. Major fragment ions arise from cleavage of the C-N bond between the piperazine and phenyl group (mass-to-charge ratio 134, [C₁₀H₁₀N₂]⁺ or mass-to-charge ratio 43, [C₂H₅N₂]⁺) and loss of ammonia ([M-17]⁺) [1] [2].
Solubility: 4-Phenylpiperazin-1-amine exhibits moderate solubility in polar organic solvents such as ethanol, methanol, chloroform, and dichloromethane. It displays limited solubility in water (<1 gram per liter) due to the hydrophobic phenyl group and aliphatic carbon framework. Protonation of the piperazine nitrogen under acidic conditions significantly enhances aqueous solubility through salt formation.
Stability: The compound is stable as a solid under ambient storage conditions (room temperature, inert atmosphere). Solutions in organic solvents are stable for several days when protected from light and moisture. The primary amine group may exhibit sensitivity to oxidants, necessitating handling under inert atmospheres for extended storage.
Partition Coefficient (LogP):Experimental LogP data specific to 4-Phenylpiperazin-1-amine is limited in the literature. However, computational predictions using fragment-based methods provide estimates:
Table 2: Predicted Partition Coefficients (LogP) for 4-Phenylpiperazin-1-amine
Prediction Method | LogP Value |
---|---|
iLOGP | 1.99 |
XLOGP3 | 2.69 |
Wildman-Crippen (WLOGP) | 1.23 |
Moriguchi (MLOGP) | 1.73 |
Consensus LogP | 1.82 |
The consensus LogP value of ~1.82 indicates moderate lipophilicity, consistent with analogs like 1-phenylpiperazine (experimental LogP ~2.0) [7]. This suggests favorable passive membrane permeability.
Topological Polar Surface Area: Approximately 29–38 Ų, indicating moderate polarity influenced by the two nitrogen atoms capable of hydrogen bonding.
X-ray crystallographic studies of closely related 4-phenylpiperazin-1-ium salts reveal that the piperazine ring predominantly adopts a chair conformation in the solid state. The phenyl substituent invariably occupies an equatorial position to minimize steric strain, while the N-H group (or protonated N-H⁺ in salts) may adopt axial or equatorial orientations depending on crystal packing forces. Puckering parameters (Cremer-Pople) quantify ring distortion: Qₜ typically ranges from 0.55–0.56 Å, θ = 0–9°, and φ = 167–346° [4] [8].
Hydrogen bonding dominates the supramolecular architecture. In salt forms, the protonated piperazinyl nitrogen (N⁺-H) acts as a hydrogen bond donor to anions (e.g., carboxylate O, halide) or water molecules, forming characteristic N-H···O, N-H···N, or N-H···F interactions. Water molecules further bridge ions via O-H···O hydrogen bonds. Additional stabilization arises from weak C-H···π interactions between aliphatic/aromatic C-H groups and phenyl rings and C-H···O contacts [4].
Table 3: Characteristic Crystallographic Parameters for Piperazine Derivatives
Parameter | Range/Value | Description |
---|---|---|
Ring Conformation | Chair | Predominant conformation |
Puckering Parameters | Qₜ = 0.55–0.56 Å; θ = 0–9° | Quantifies ring distortion |
Phenyl Orientation | Equatorial | Minimizes steric clash |
N-H Orientation | Axial/Equatorial | Energy difference <1 kilocalorie per mole |
Key Hydrogen Bonds | N-H···O (d = 1.80–1.94 Å); O-H···O (d = 1.75–1.89 Å) | Distances in Ångstroms |
Crystal Packing | Ribbons/Sheets stabilized by H-bonds and C-H···π | 3-D Network formation |
The conformational flexibility of the piperazine ring allows transitions between chair and twist-boat forms, though the chair is energetically favored in the unbound state by >3 kilocalories per mole. Density Functional Theory calculations confirm the chair conformation with equatorial phenyl and axial N-H group as the global minimum, consistent with experimental crystal structures [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7